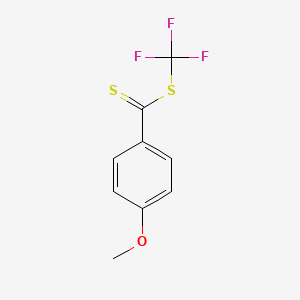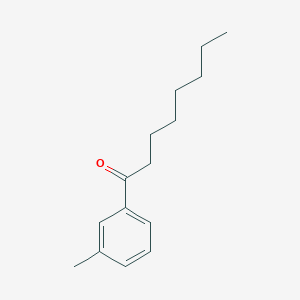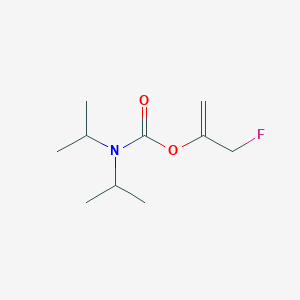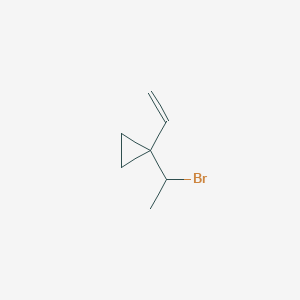
Trifluoromethyl 4-methoxybenzene-1-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethyl 4-methoxybenzene-1-carbodithioate is an organic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a carbodithioate group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoromethyl 4-methoxybenzene-1-carbodithioate typically involves the reaction of 4-methoxybenzene-1-carbodithioic acid with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Trifluoromethyl 4-methoxybenzene-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the carbodithioate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Halogenated or nucleophile-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Trifluoromethyl 4-methoxybenzene-1-carbodithioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Trifluoromethyl 4-methoxybenzene-1-carbodithioate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carbodithioate group can participate in redox reactions and form coordination complexes with metal ions. These interactions can modulate the compound’s biological activity and chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylbenzene: Lacks the methoxy and carbodithioate groups, resulting in different reactivity and applications.
4-Methoxybenzene-1-carbodithioate: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.
Trifluoromethyl 4-methoxybenzene: Lacks the carbodithioate group, altering its redox properties and coordination chemistry.
Uniqueness
Trifluoromethyl 4-methoxybenzene-1-carbodithioate is unique due to the combination of its trifluoromethyl, methoxy, and carbodithioate groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity, metabolic stability, and redox activity, making it valuable for various applications in research and industry.
Eigenschaften
| 105501-64-2 | |
Molekularformel |
C9H7F3OS2 |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
trifluoromethyl 4-methoxybenzenecarbodithioate |
InChI |
InChI=1S/C9H7F3OS2/c1-13-7-4-2-6(3-5-7)8(14)15-9(10,11)12/h2-5H,1H3 |
InChI-Schlüssel |
PVPXRXRTWVPWEM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=S)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)




